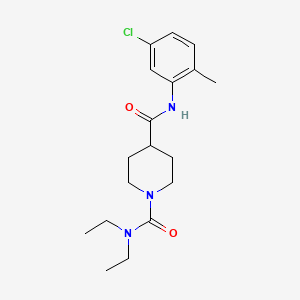
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methylphenyl group and two diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylbenzoic acid and piperidine.
Formation of Intermediate: The 5-chloro-2-methylbenzoic acid is first converted into its corresponding acid chloride using thionyl chloride (SOCl~2~) or oxalyl chloride (COCl)~2~.
Amidation Reaction: The acid chloride is then reacted with piperidine to form the intermediate N-(5-chloro-2-methylphenyl)piperidine-1-carboxamide.
Diethylation: The intermediate is further reacted with diethylamine in the presence of a suitable catalyst, such as triethylamine, to yield the final product, N4-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)piperidine-1-carboxamide: Lacks the diethyl groups, leading to different chemical and biological properties.
N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to the presence of both the 5-chloro-2-methylphenyl group and the diethylcarboxamide groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of N4-(5-chloro-2-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-21(5-2)18(24)22-10-8-14(9-11-22)17(23)20-16-12-15(19)7-6-13(16)3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,23) |
InChI Key |
CHNRIKXUTAMZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















